molecular formula C13H12ClN3O B4738080 3-[3-(4-Chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile

3-[3-(4-Chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile

Cat. No.: B4738080
M. Wt: 261.70 g/mol
InChI Key: NAORCSHBJQDXTH-UHFFFAOYSA-N
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Description

3-[3-(4-Chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms This specific compound features a chlorophenyl group, a hydroxymethyl group, and a propanenitrile group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acrylonitrile under basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(4-Chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-Chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chlorophenyl group can enhance its binding affinity to certain targets, while the hydroxymethyl and nitrile groups can modulate its reactivity and solubility. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-Fluorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile
  • 3-[3-(4-Bromophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile
  • 3-[3-(4-Methylphenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile

Uniqueness

3-[3-(4-Chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its fluorinated, brominated, or methylated analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8,18H,1,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAORCSHBJQDXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)CCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(4-Chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile
Reactant of Route 2
3-[3-(4-Chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile
Reactant of Route 3
3-[3-(4-Chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile
Reactant of Route 4
3-[3-(4-Chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile
Reactant of Route 5
3-[3-(4-Chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile
Reactant of Route 6
3-[3-(4-Chlorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile

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